![molecular formula C16H30O4Si B12976301 (3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one is a complex organic compound that features a cyclopentane ring fused with a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one typically involves multiple steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dioxolane ring: This step often involves the use of diols and acetal formation reactions.
Addition of the tert-butyldimethylsilyl group: This is usually done through silylation reactions using tert-butyldimethylsilyl chloride and a base.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In organic synthesis, (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology
This compound may be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
作用机制
The mechanism of action of (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and altering their activity or function.
相似化合物的比较
Similar Compounds
- (3AR,6S,6aR)-6-(®-1-hydroxyethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
- (3AR,6S,6aR)-6-(®-1-methoxyethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
Uniqueness
The presence of the tert-butyldimethylsilyl group in (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one imparts unique chemical properties, such as increased stability and resistance to certain reactions. This makes it particularly valuable in synthetic chemistry and industrial applications.
属性
分子式 |
C16H30O4Si |
|---|---|
分子量 |
314.49 g/mol |
IUPAC 名称 |
(3aR,6S,6aR)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C16H30O4Si/c1-10(20-21(7,8)15(2,3)4)11-9-12(17)14-13(11)18-16(5,6)19-14/h10-11,13-14H,9H2,1-8H3/t10-,11-,13-,14+/m1/s1 |
InChI 键 |
JWFGSBWMSQPPJQ-OXHZDVMGSA-N |
手性 SMILES |
C[C@H]([C@H]1CC(=O)[C@H]2[C@@H]1OC(O2)(C)C)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C1CC(=O)C2C1OC(O2)(C)C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



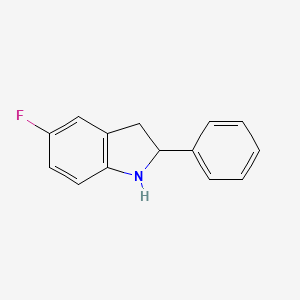
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
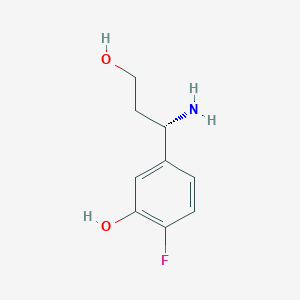
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
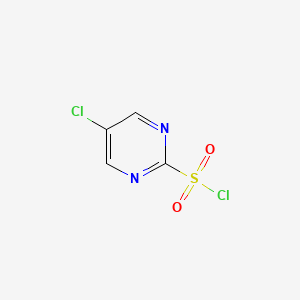
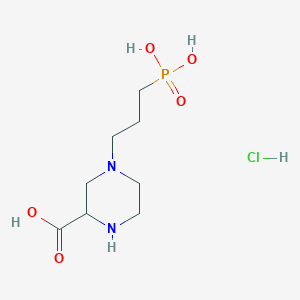

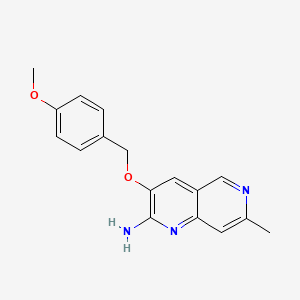



![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
